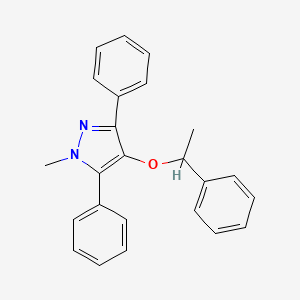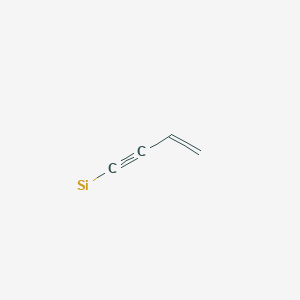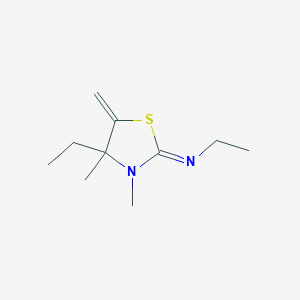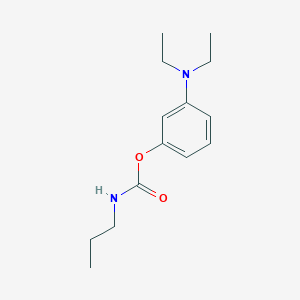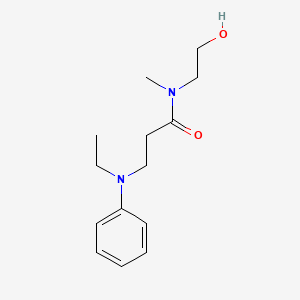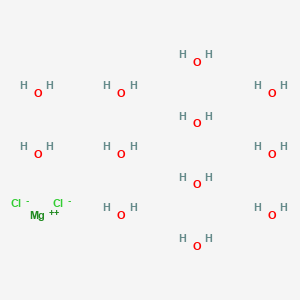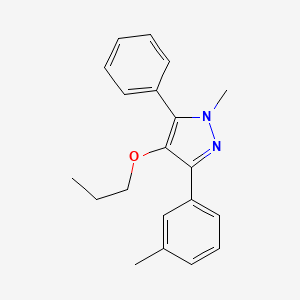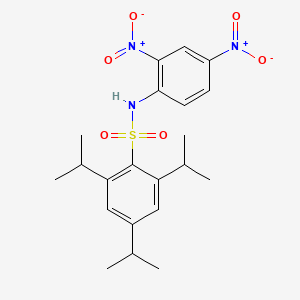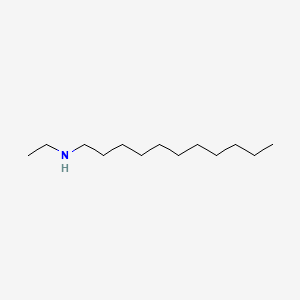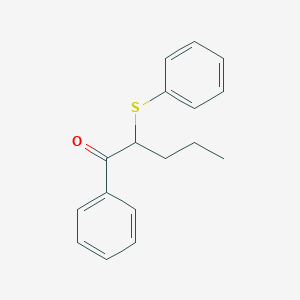
1-Pentanone, 1-phenyl-2-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 1-phenyl-2-(phenylthio)- is an organic compound with the molecular formula C17H18OS It is a ketone derivative where the carbonyl group is bonded to a phenyl group and a phenylthio group
Preparation Methods
The synthesis of 1-Pentanone, 1-phenyl-2-(phenylthio)- typically involves the reaction of 1-phenyl-2-(phenylthio)ethanol with a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require catalysts to enhance the reaction rate and yield. Industrial production methods may involve large-scale oxidation processes with continuous monitoring of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
1-Pentanone, 1-phenyl-2-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio group can undergo substitution reactions, where it is replaced by other functional groups under specific conditions. Common reagents and conditions for these reactions include the use of acids, bases, and solvents like ethanol or acetonitrile. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-Pentanone, 1-phenyl-2-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Pentanone, 1-phenyl-2-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
1-Pentanone, 1-phenyl-2-(phenylthio)- can be compared with similar compounds such as:
1-Phenyl-1-pentanone: Lacks the phenylthio group, making it less versatile in certain chemical reactions.
1-Phenyl-2-pentanone: Has a different substitution pattern, affecting its reactivity and applications.
Valerophenone: Another ketone derivative with different functional groups, leading to distinct chemical properties and uses
Properties
CAS No. |
59919-12-9 |
|---|---|
Molecular Formula |
C17H18OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-phenyl-2-phenylsulfanylpentan-1-one |
InChI |
InChI=1S/C17H18OS/c1-2-9-16(19-15-12-7-4-8-13-15)17(18)14-10-5-3-6-11-14/h3-8,10-13,16H,2,9H2,1H3 |
InChI Key |
IADORRFXSRDEMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


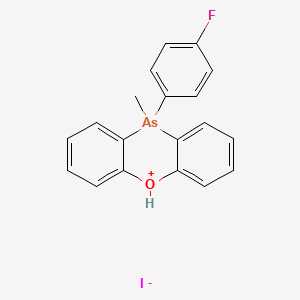
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)

